

# physical and chemical properties of 4-(oxiran-2-ylmethoxy)butan-1-ol

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## Compound of Interest

Compound Name: 4-(Oxiran-2-ylmethoxy)butan-1-OL

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An In-depth Technical Guide to **4-(oxiran-2-ylmethoxy)butan-1-ol**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-(oxiran-2-ylmethoxy)butan-1-ol**, also known as 4-hydroxybutyl glycidyl ether, is a bifunctional organic compound containing both a primary alcohol and an epoxide (oxirane) ring. This unique combination of functional groups makes it a valuable intermediate in various chemical syntheses, particularly in the development of pharmaceuticals, advanced polymers, and cross-linking agents. Its ability to undergo reactions at both the hydroxyl group and the strained epoxide ring allows for the introduction of a flexible four-carbon spacer with a reactive handle for further chemical modification. This guide provides a comprehensive overview of the known physical and chemical properties of **4-(oxiran-2-ylmethoxy)butan-1-ol**, along with detailed experimental protocols for their determination and a discussion of its key chemical transformations.

## Core Compound Details

Identifier	Value
IUPAC Name	4-(oxiran-2-ylmethoxy)butan-1-ol
CAS Number	4711-95-9[1]
Molecular Formula	C <sub>7</sub> H <sub>14</sub> O <sub>3</sub> [1][2][3]
Molecular Weight	146.18 g/mol [1][2][3]
Synonyms	4-(2,3-Epoxypropoxy)butanol, 4-hydroxybutyl glycidyl ether[1][2]
SMILES	C1C(O1)COCCCCO[2]

## Physical Properties

Experimentally determined physical properties for **4-(oxiran-2-ylmethoxy)butan-1-ol** are not extensively reported in the literature. The data presented below are a combination of computed values from reputable chemical databases and experimental data for structurally similar alkyl glycidyl ethers to provide a comparative context.

## Tabulated Physical Properties

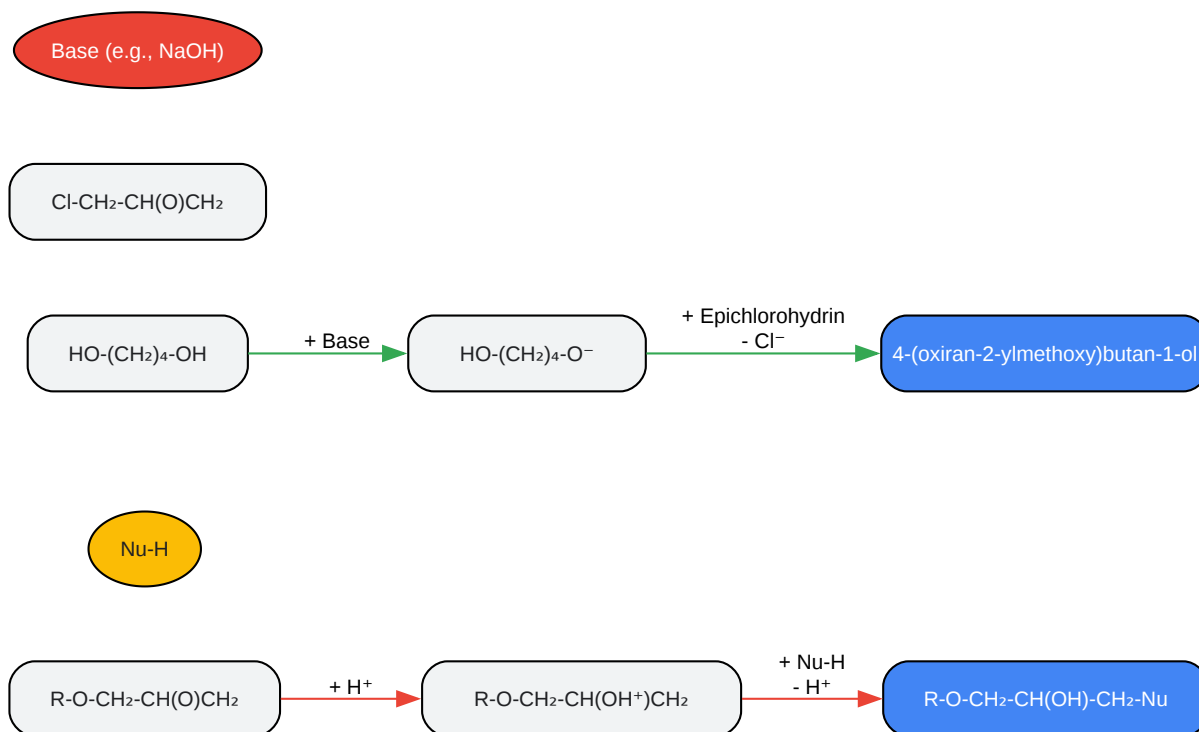
Property	4-(oxiran-2-ylmethoxy)butan-1-ol (Computed)	n-Butyl Glycidyl Ether (Experimental)	Allyl Glycidyl Ether (Experimental)
Boiling Point	No data available	163-165 °C	154 °C[4]
Density	No data available	0.92 g/cm <sup>3</sup> at 20 °C	0.962 g/mL at 25 °C
Refractive Index	No data available	1.418	1.434 at 20 °C[4]
Solubility	Predicted to be soluble in water and polar organic solvents	2% in water at 20 °C[5]	Insoluble in water[4]
LogP	0.1743[1]	0.63	0.1
Vapor Pressure	No data available	3 mmHg at 25 °C[5]	4.5 mmHg at 25 °C

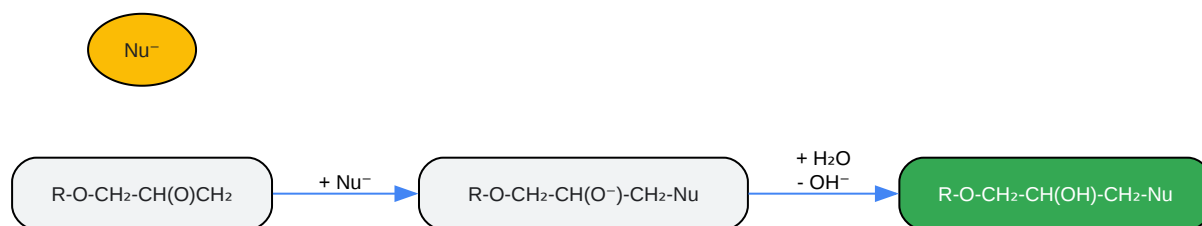
## Chemical Properties and Reactivity

The chemical behavior of **4-(oxiran-2-ylmethoxy)butan-1-ol** is dictated by its two primary functional groups: the primary alcohol and the epoxide ring.

## Synthesis

The most common synthetic route to **4-(oxiran-2-ylmethoxy)butan-1-ol** is a variation of the Williamson ether synthesis. This involves the reaction of 1,4-butanediol with epichlorohydrin in the presence of a base. The base deprotonates one of the hydroxyl groups of the 1,4-butanediol, forming an alkoxide that then acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin and displacing the chloride. An intramolecular cyclization then forms the epoxide ring.





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